Volpristin
Description
Volpristin (chemical name: sulfacetamide, N(sup 1)-acetyl-) is an antimicrobial agent recognized by the U.S. Food and Drug Administration (FDA) as an active pharmaceutical ingredient. Its regulatory status and molecular profile align with compounds in the sulfonamide or streptogramin antibiotic classes, though further structural analysis is required to confirm its mechanism of action .
Properties
CAS No. |
21102-49-8 |
|---|---|
Molecular Formula |
C28H37N3O7 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(7R,10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C28H37N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7,9-10,13,16-17,19-20,23,26,32H,6,8,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,23-,26-/m1/s1 |
InChI Key |
JOOMGSFOCRDAHL-WPZKFCHQSA-N |
SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCCC3C(=O)OC1C(C)C)O)C |
Isomeric SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC[C@@H]3C(=O)O[C@@H]1C(C)C)O)/C |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCCC3C(=O)OC1C(C)C)O)C |
Other CAS No. |
21102-49-8 |
Synonyms |
(-)-virginiamycin M2 virginiamycin M2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Volpristin involves several steps, starting from the fermentation of Streptomyces pristinaespiralis. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps include:
Fermentation: Streptomyces pristinaespiralis is cultured under specific conditions to produce the antibiotic.
Extraction: The fermentation broth is extracted using organic solvents to separate the antibiotic from the biomass.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for higher yield and efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Volpristin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
Volpristin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic synthesis and modification.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections.
Industry: Utilized in the production of veterinary antibiotics and as a reference standard in quality control laboratories.
Mechanism of Action
Volpristin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action disrupts the production of essential proteins, leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Structural and Functional Similarities
Volpristin is compared below with two compounds: Quinupristin (structurally distinct but functionally analogous) and Sulfacetamide (a simpler sulfonamide derivative).
Table 1: Comparative Analysis of this compound, Quinupristin, and Sulfacetamide
Structural Analysis
- This compound vs. Sulfacetamide :
this compound’s molecular formula (C₂₈H₃₇N₃O₇) suggests it is a derivative of Sulfacetamide (C₈H₁₀N₂O₃S) with an extended alkyl or aromatic chain and additional acetyl modifications. This structural complexity may enhance its bioavailability or target specificity compared to the parent compound . - This compound vs. Quinupristin :
Quinupristin (C₅₃H₆₇N₉O₁₀S) belongs to the streptogramin class, featuring a macrocyclic structure with sulfur-containing groups. This compound lacks the bicyclic amine and thioether motifs critical for Quinupristin’s ribosomal binding, indicating divergent mechanisms .
Pharmacological and Clinical Comparisons
- Efficacy: Quinupristin is clinically used in combination with dalfopristin (a Group A streptogramin) to treat vancomycin-resistant Enterococcus faecium. Its efficacy stems from synergistic ribosomal inhibition .
Adverse Effects :
Regulatory and Commercial Considerations
- Quinupristin is subject to stringent EMA coding (SUB10226MIG), reflecting its role in combating antibiotic resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
